ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride
Overview
Description
Ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C16H27ClN2O2 and its molecular weight is 314.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Radioligand Applications in Neuroscience
- Radioligand for Positron Emission Tomography (PET) : A study highlighted the use of a compound with a similar structure for developing a radioligand suitable for PET to investigate central 5-HT1A receptors in humans. This application is crucial for understanding the distribution and function of specific neurotransmitter receptors in the brain (Hume et al., 1994).
Medicinal Chemistry and Drug Development
- Cardiotonic Agents : Research into pyrimidine derivatives, which share structural similarities, demonstrated the potential of these compounds as cardiotonic agents, providing insights into the structural requirements for the development of new therapeutic drugs (Dorigo et al., 1996).
- Anticonvulsant Activity : Studies on enaminones, structurally related to the compound , highlighted their potential anticonvulsant activity, suggesting a role for similar compounds in developing treatments for seizure disorders (Eddington et al., 2003).
Biochemical Research and Mechanistic Studies
- Heme Biosynthesis and Degradation : Monopyrroles, which share a pyrrole moiety with the compound , were studied for their effects on porphyrin biosynthesis and excretion. These findings are significant for understanding the biochemical pathways and potential disruptions in conditions like hepatic porphyria (Graham et al., 1979).
Properties
IUPAC Name |
ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-4-20-16(19)15-11(2)14(18-12(15)3)10-17-13-8-6-5-7-9-13;/h13,17-18H,4-10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEUCTLVQLTFIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)CNC2CCCCC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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